(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The presence of a piperidinyl group suggests a six-membered ring with one nitrogen atom. The pyrazolyl group indicates a five-membered ring with two nitrogen atoms. The methoxy and dimethylphenyl groups are attached to the carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group could undergo nucleophilic addition reactions, and the pyrazolyl group could participate in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carbonyl group and the nitrogen-containing rings would likely make the compound polar and potentially soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)-[1-(2-methyl-5-propylpyrazole-3-carbonyl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-6-8-19-13-20(25(4)24-19)23(28)26-10-7-9-17(14-26)21(27)18-11-15(2)22(29-5)16(3)12-18/h11-13,17H,6-10,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXMRRLZQCRYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)N2CCCC(C2)C(=O)C3=CC(=C(C(=C3)C)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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